molecular formula C8H13NO3 B12000914 2-(2-Oxopyrrolidin-1-yl)ethyl acetate CAS No. 52580-83-3

2-(2-Oxopyrrolidin-1-yl)ethyl acetate

Cat. No.: B12000914
CAS No.: 52580-83-3
M. Wt: 171.19 g/mol
InChI Key: FWZALIHLFUDLNV-UHFFFAOYSA-N
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Description

Overview of 2-(2-Oxopyrrolidin-1-yl)ethyl Acetate (B1210297) within Contemporary Organic Chemistry Research

2-(2-Oxopyrrolidin-1-yl)ethyl acetate is a chemical compound that is structurally characterized by a pyrrolidinone ring N-substituted with an ethyl acetate group. In the context of modern organic chemistry, it is primarily valued as a precursor and building block for more complex molecules. Its utility is demonstrated in its application as a reagent in the synthesis of various derivatives, most notably N-substituted-2-oxopyrrolidinylacetamides, some of which have been investigated for their potential biological activities. chemicalbook.com The presence of both an ester and a lactam functionality within its structure allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

Significance of Pyrrolidinone and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Bioactive Compound Design

The pyrrolidinone and pyrrolidine ring systems are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved pharmaceutical drugs. semanticscholar.org The five-membered nitrogen-containing heterocyclic structure of pyrrolidine allows for the exploration of three-dimensional chemical space due to its non-planar nature, a feature that is increasingly recognized as important for successful drug design. semanticscholar.org

These scaffolds are integral to a wide array of natural products and synthetic molecules that exhibit diverse pharmacological properties, including but not limited to anticonvulsant, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.govjapsonline.com The structural rigidity and the potential for stereochemical diversity inherent in the pyrrolidine ring contribute to its ability to interact with biological targets with high specificity. mdpi.com The pyrrolidinone moiety, a key feature of this compound, is a common structural motif in a number of pharmaceuticals. semanticscholar.org

Contextualization of this compound in Academic and Pharmaceutical Research Paradigms

Within academic and pharmaceutical research, this compound is primarily situated as a synthetic intermediate. chemicalbook.comchembk.com Its application is particularly noted in the exploratory and developmental phases of drug discovery, where it serves as a starting material for the creation of libraries of novel compounds. For instance, it has been utilized in the synthesis of a series of N-substituted-2-oxopyrrolidinylacetamides, which were subsequently evaluated for their anticonvulsant properties. chemicalbook.com This highlights a common paradigm in pharmaceutical research: the modification of a known scaffold (the pyrrolidinone ring) to generate new chemical entities with potentially improved or novel therapeutic effects. The study of such derivatives contributes to the broader understanding of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry. nih.gov

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C8H13NO3 nih.gov
Molecular Weight 171.19 g/mol nih.gov
CAS Number 52580-83-3 nih.gov
Appearance Colorless to Yellow Oil nih.gov
Boiling Point 108-113 °C (at 1-2 Torr) nih.gov
Density 1.138±0.06 g/cm³ (Predicted) nih.gov
Refractive Index 1.4670 (at 20°C) nih.gov
SMILES CC(=O)OCCN1CCCC1=O nih.gov

Research Application: Synthesis of Anticonvulsant Derivatives

A notable application of this compound is in the synthesis of N-substituted-2-oxopyrrolidinylacetamides, which have been investigated for their anticonvulsant activities. This underscores the compound's role as a key intermediate in the development of potential central nervous system agents.

ReactantReagentProductResearch FocusReference
This compoundVarious primary and secondary aminesN-substituted-2-oxopyrrolidinylacetamidesInvestigation of anticonvulsant properties chemicalbook.com

The general synthetic approach involves the aminolysis of the ester group in this compound with a suitable amine to form the corresponding amide. The resulting N-substituted-2-oxopyrrolidinylacetamide derivatives can then be screened for their biological activity. This line of research is significant as epilepsy is a common neurological disorder, and there is a continuous need for new and more effective anticonvulsant drugs. semanticscholar.org The structural similarity of these synthesized compounds to existing antiepileptic drugs that also contain a pyrrolidinone core highlights a rational drug design strategy. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52580-83-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl acetate

InChI

InChI=1S/C8H13NO3/c1-7(10)12-6-5-9-4-2-3-8(9)11/h2-6H2,1H3

InChI Key

FWZALIHLFUDLNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCCC1=O

Origin of Product

United States

Synthetic Methodologies for 2 2 Oxopyrrolidin 1 Yl Ethyl Acetate and Analogous Structures

Established Synthetic Pathways for Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a privileged structure in medicinal and industrial chemistry, leading to the development of numerous robust synthetic methods. acs.org These can be broadly categorized into the formation of the heterocyclic ring itself and the modification of a pre-existing ring system.

Cyclization Reactions for Pyrrolidinone Ring Formation

The construction of the 5-membered lactam ring is a fundamental step. A prevalent industrial method involves the liquid-phase ammonolysis of γ-butyrolactone. chemicalbook.com This reaction is typically performed at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) and proceeds with high selectivity without a catalyst. chemicalbook.com

Alternative cyclization strategies include:

From Amino Acids: γ-Aminobutyric acid can undergo thermal cyclization to form 2-pyrrolidinone (B116388). researchgate.net Similarly, glutamic acid can be used as a bio-based precursor, which undergoes thermally induced lactamization to form N-alkylpyroglutamic acid, a step towards N-alkyl-2-pyrrolidones. rsc.org

Reductive Cyclization: The reduction of succinimide (B58015) and its derivatives is another key route. nih.govnih.gov For example, succinimide can be reduced to form the pyrrolidinone structure. nih.gov

Intramolecular Reactions: Appropriately substituted acyclic precursors can undergo intramolecular cyclization. nih.gov For instance, enaminones derived from Baylis-Hillman adducts can undergo ring-closure to yield substituted 2-pyrrolidinones. nih.govacs.org Another approach involves the intramolecular addition within a functionalized chloroimine intermediate to generate the pyrrolidine (B122466) ring. lookchem.com

Functionalization Strategies of Pre-formed Pyrrolidine Ring Systems

Once the 2-pyrrolidinone core is formed, it can be functionalized, most commonly at the nitrogen atom. The hydrogen on the nitrogen is acidic enough to be removed by a base, allowing for various substitution reactions. chemicalbook.com

A primary method is N-alkylation , where the pyrrolidinone anion reacts with an alkyl halide to introduce a substituent on the nitrogen atom. chemicalbook.com This is a versatile and widely used strategy for creating a diverse library of N-substituted pyrrolidinones. acs.org Bio-based approaches have also been developed, such as the palladium-catalyzed reductive N-alkylation of glutamic acid with various carbonyl compounds. rsc.org

Specific Synthetic Approaches to 2-(2-Oxopyrrolidin-1-yl)ethyl Acetate (B1210297) and Related Esters

The synthesis of the target compound, 2-(2-Oxopyrrolidin-1-yl)ethyl acetate, and similar esters involves attaching the ethyl acetate side chain to the pyrrolidinone nitrogen. This is typically accomplished through two main strategies: esterification of a pre-functionalized pyrrolidinone or direct derivatization of the pyrrolidinone core.

Esterification Reactions Incorporating the 2-Oxopyrrolidinyl Moiety

This approach begins with the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone, which is then esterified.

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-pyrrolidone This intermediate is commonly prepared by reacting γ-butyrolactone with monoethanolamine (2-aminoethanol). google.comgoogle.com The reaction is typically conducted in water at high temperatures, for instance at 250°C. google.com Another route involves the reductive amination of methyl 4-oxobutyrate with 2-aminoethanol in the presence of a ruthenium on carbon (Ru/C) catalyst and hydrogen gas. chemicalbook.com

Step 2: Acetylation The resulting N-(2-hydroxyethyl)-2-pyrrolidone is then acetylated to form the final product, this compound. This is a standard esterification reaction, which can be achieved using reagents like acetyl chloride or acetic anhydride.

Derivatization Techniques from 2-Oxopyrrolidine Core Structures

This alternative pathway involves starting with the basic 2-pyrrolidinone ring and directly attaching the acetate-containing side chain. A common method is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).

The general procedure involves:

Deprotonation of 2-pyrrolidinone using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., toluene) to form the sodium salt of pyrrolidinone.

Reaction of the resulting anion with ethyl haloacetate. The nucleophilic nitrogen anion displaces the halide, forming the C-N bond and yielding ethyl 2-(2-oxopyrrolidin-1-yl)acetate. google.com

This method is also used to synthesize related ester derivatives, which can serve as intermediates for other compounds. google.comchemicalbook.com For instance, tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate can be synthesized and subsequently alkylated at the alpha-carbon of the acetate group to produce precursors for more complex molecules. google.com

Comparison of Synthetic Routes to this compound Analogs
RouteStarting MaterialsKey IntermediatesKey ReactionsReferences
Esterificationγ-Butyrolactone, MonoethanolamineN-(2-Hydroxyethyl)-2-pyrrolidoneAmmonolysis, Esterification/Acetylation google.comchemicalbook.com
Derivatization2-Pyrrolidinone, Ethyl haloacetateSodium salt of 2-pyrrolidinoneN-Alkylation google.com

Advanced Synthetic Techniques and Sustainable Chemistry Applications

Modern organic synthesis emphasizes the development of environmentally benign and efficient processes. In the context of pyrrolidinone synthesis, several "green chemistry" approaches have been explored. nih.gov

These include:

Catalyst-free, Solvent-free Reactions: The synthesis of N-alkyl-5-methylpyrrolidones has been achieved directly from levulinic acid and amines without any additives, catalysts, or solvents, resulting in a very low E-factor (a measure of waste produced) of 0.2. researchgate.net

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation can promote the one-pot multicomponent synthesis of substituted pyrrolin-2-ones. rsc.org This method, using citric acid as a catalyst in ethanol, offers benefits like clean reaction profiles, high yields, and short reaction times. rsc.orgvjol.info.vn

Biocatalysis: Enzymes and whole-cell systems offer high selectivity. For example, the biocatalyst Sphingomonas sp. HXN-200 has been used for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to produce optically active 4-hydroxy-pyrrolidin-2-ones. acs.org

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave heating can significantly increase synthetic efficiency for pyrrolidine synthesis. nih.gov

One-Pot, Multi-Component Reactions: Domino reactions that form multiple bonds in a single operation are highly efficient. rsc.org A green approach for synthesizing polycyclic pyrrolidine-fused spirooxindoles involves a three-component domino reaction under catalyst-free conditions in an ethanol-water mixture. rsc.org

These advanced techniques aim to reduce the use of hazardous materials, decrease energy consumption, and simplify purification processes, aligning the synthesis of pyrrolidinone derivatives with the principles of sustainable chemistry. researchgate.netresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. pensoft.netdesigner-drug.com This technology utilizes microwave irradiation to heat reaction mixtures, a process dependent on the dielectric properties of the molecules involved. at.ua The rapid, uniform heating can minimize the formation of side products and enable reactions that are sluggish or inefficient under traditional conditions. designer-drug.comnih.gov

In the realm of pyrrolidine and pyrrolidinone synthesis, MAOS has proven particularly effective. The key advantages include accelerated reaction rates and the potential for solvent-free or "green" chemistry protocols. pensoft.netpensoft.net For instance, microwave irradiation has been successfully applied to the N-alkylation of pyrrolidine-fused systems. In one study, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) was achieved in just 5 minutes at 75 °C using microwave heating, a significant improvement over conventional methods. nih.gov While conventional heating for a similar reaction took 8 hours to achieve a 50% yield, the microwave-assisted protocol required only 4 hours, albeit with a slightly lower yield of 41%, which was attributed to the rapid heating rates promoting side reactions of the highly reactive intermediates. nih.gov

The Paal-Knorr condensation, a fundamental reaction for synthesizing pyrroles (which can be subsequently reduced to pyrrolidines), has also been significantly enhanced by MAOS. pensoft.net Researchers have demonstrated that microwave-assisted Paal-Knorr reactions can be carried out efficiently in water without a catalyst, and have also been successful using acidic ionic liquids, which serve as both the solvent and the catalyst. pensoft.netpensoft.net These methods provide higher yields and faster reaction times, underscoring the versatility of MAOS in heterocyclic chemistry. pensoft.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Heating Method Reaction Time Yield Source
Pyrrolidine N-alkylation Conventional 8 hours 50% nih.gov
Pyrrolidine N-alkylation Microwave 4 hours 41% nih.gov

Catalytic Approaches in Pyrrolidinone Derivative Synthesis (e.g., Zeolites, Metal Catalysis)

Catalysis is central to the efficient synthesis of pyrrolidinone derivatives, offering pathways that are both selective and scalable. Methodologies range from heterogeneous catalysis using zeolites to homogeneous catalysis with transition metals.

Metal Catalysis: Transition metal catalysis has been instrumental in developing novel routes to pyrrolidines and pyrrolidinones. Rhodium complexes, for example, have been used to catalyze the cyclization of unsaturated amines. acs.org Similarly, a binary catalytic system comprising platinum and triflic acid enables a cascade reaction that couples N-Boc-protected alkynamines with alkenes or alkynes to form pyrrolidine derivatives. nih.gov This process involves an initial platinum-catalyzed cycloisomerization followed by an acid-promoted nucleophilic addition. nih.gov

Recent advancements have also focused on metal-free catalytic systems. N-Heterocyclic carbenes (NHCs) have been employed to catalyze a radical tandem cyclization/coupling reaction to construct highly functionalized 2-pyrrolidinones. This transition-metal-free method demonstrates broad substrate scope and high efficiency, with reported yields of up to 94%. rsc.org Another innovative, metal-free approach involves a Smiles-Truce cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones in a single step. acs.org This method is noted for its operational simplicity and orthogonality to transition-metal catalysis. acs.org

Table 2: Examples of Metal-Catalyzed Pyrrolidinone Synthesis

Catalyst System Reaction Type Key Features Source
Rhodium Complex Cyclization of unsaturated amines Forms pyrrolidines and pyrrolidinones acs.org
Platinum / Triflic Acid Cascade Cycloisomerization/Addition Couples alkynamines and alkenes nih.gov
N-Heterocyclic Carbene (NHC) Radical Tandem Cyclization Transition-metal-free, high yield rsc.org

Zeolite Catalysis: Zeolites are crystalline microporous aluminosilicates that can function as catalysts, often in industrial processes like the cracking of crude oil. youtube.com In synthetic chemistry, their well-defined pore structures and acidic sites can be harnessed for shape-selective catalysis. Metallosilicate zeolites, where silicon atoms in the framework are replaced by metal atoms like tin (Sn) or zirconium (Zr), introduce new catalytic active sites. nih.gov

These materials are typically synthesized via hydrothermal methods or more advanced dry-gel conversion (DGC) and steam-assisted conversion (SAC) routes, which can be more efficient and produce less waste. nih.gov While the direct application of zeolites to the synthesis of this compound is not extensively documented, their role in catalyzing fundamental organic reactions suggests potential applicability. The synthesis of Sn-MFI zeolite, for example, has been achieved under both basic and weakly acidic conditions, creating a material suitable as a catalyst support. nih.gov The ability to tailor the synthesis of zeolites opens avenues for designing specific catalysts for reactions like lactam formation or other steps in pyrrolidinone synthesis. nih.gov

Stereoselective Synthesis of Pyrrolidine-Containing Pharmaceutical Precursors

Many pharmaceuticals contain a pyrrolidine ring, making the stereoselective synthesis of these structures a critical area of research. mdpi.comresearchgate.net The goal is to control the three-dimensional arrangement of atoms, which is crucial for biological activity. Strategies for achieving stereoselectivity can be broadly categorized based on the starting material: using existing chiral cyclic precursors or building the chiral ring from acyclic components. mdpi.comnih.gov

A common approach is to start with readily available, optically pure cyclic precursors like L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These molecules provide a chiral scaffold that can be chemically modified to introduce desired functional groups while retaining the original stereochemistry. For example, (S)-prolinol, derived from the reduction of proline, is a key starting material for numerous drugs. mdpi.comnih.gov

Alternatively, stereocenters can be established during the ring-forming step using acyclic precursors. This often involves asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Hydrogenation: The heterogeneous catalytic hydrogenation of substituted pyrroles can produce highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net For instance, the rhodium-catalyzed hydrogenation of an N-substituted pyrrole (B145914) derivative can achieve a diastereomeric excess of 95%. researchgate.net

[3+2] Cycloaddition: Diastereoselective and enantioselective 1,3-dipolar cycloaddition reactions are powerful methods for creating multiple stereocenters simultaneously. The reaction between azomethine ylides and alkenes can yield highly substituted pyrrolidines. acs.org By using a chiral N-tert-butanesulfinyl group on a 1-azadiene reactant, researchers have achieved a highly diastereoselective synthesis of complex pyrrolidines, where the chirality of the sulfinyl group directs the stereochemical outcome of the final product. acs.org

These methods provide access to a wide array of optically pure pyrrolidine derivatives that serve as essential building blocks for complex pharmaceutical agents. mdpi.comresearchgate.net

Structural Elucidation and Conformational Analysis in Academic Research

Conformational Analysis of the 2-Oxopyrrolidinone Ring System

The 2-oxopyrrolidinone ring, a five-membered lactam, is not planar. To alleviate the torsional strain that would exist in a flat structure, the ring puckers into specific non-planar conformations. libretexts.org Unlike the well-defined chair conformation of cyclohexane, five-membered rings are flexible and typically adopt two primary low-energy conformations: the "envelope" and the "half-chair" (or "twist"). libretexts.orgmasterorganicchemistry.com The energy barrier between these forms is low, allowing for rapid interconversion at room temperature. libretexts.org

In the envelope conformation , four of the five ring atoms lie in a single plane, while the fifth atom is puckered out of this plane, resembling a sealed envelope with its flap up. libretexts.org For the 2-oxopyrrolidinone ring, any of the carbon atoms or the nitrogen atom can be the out-of-plane atom.

The half-chair conformation (also known as the twist conformation) has only three atoms in a plane, with the other two atoms located on opposite sides of the plane. cazypedia.org This conformation generally possesses a C2 axis of symmetry.

Computational and spectroscopic studies on N-substituted pyrrolidines and piperidines have been used to determine the relative stability of these conformers. researchgate.net The specific conformation adopted by a pyrrolidinone derivative is a delicate balance of minimizing angle strain and torsional strain, and is heavily influenced by the nature and position of substituents on the ring. researchgate.net

Influence of Substituent Effects on Molecular Conformation and Geometry

Research on substituted thiophenes reacting with pyrrolidine (B122466) demonstrates that the electronic nature of substituents (e.g., electron-withdrawing groups like nitro or cyano groups) significantly impacts the reaction's energy profile. nih.govresearchgate.net Similarly, in the pyrrolidinone ring, the N-substituent can affect the electronic distribution within the lactam moiety.

Studies on bromosubstituted steroidal ketones show that substituents can induce a complete inversion of the ring's conformation. For instance, a bromine atom at the 2α position can force a ring to adopt an inverted half-chair conformation. nih.gov While the ethyl acetate (B1210297) group is less sterically demanding and electronically perturbing than a halogen, its presence still dictates a conformational preference to minimize non-bonded interactions between the substituent and the ring atoms. Theoretical studies on N-substituted piperidine (B6355638) and pyrrolidine derivatives have shown that even weak hydrogen bonds involving the substituent can play a role in stabilizing specific conformers. researchgate.net

Analysis of Intermolecular Interactions in Crystalline Structures (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. For pyrrolidinone derivatives, hydrogen bonding is a dominant force. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the 2-oxopyrrolidinone ring is a strong hydrogen bond acceptor. rsc.orgmdpi.com In the case of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate, which lacks a traditional hydrogen bond donor like an N-H or O-H group, interactions of the C–H···O type are significant. These weaker hydrogen bonds, where activated C-H groups interact with the carbonyl oxygen of a neighboring molecule, are crucial for crystal packing. mdpi.com Studies on related compounds, such as levetiracetam, which also contains a 2-oxopyrrolidinone core, reveal extensive networks of intermolecular hydrogen bonds that define the crystalline structure. nih.govacs.org The carbonyl and ether oxygens of the ethyl acetate substituent can also participate as hydrogen bond acceptors.

Table 1: Hydrogen Bond Data in a Related Pyrrolidinone Derivative (Etiracetam) Data extracted from crystallographic studies of a similar structural analog to illustrate typical interactions.

DonorAcceptorD-H···A Distance (Å)D-H···A Angle (°)Interaction Type
N-HO(py)3.056166Strong Hydrogen Bond
N-HO(CNH₂)2.995168Strong Hydrogen Bond
Source: Crystal Structure Analysis of Etiracetam. nih.govacs.org

Structure Activity Relationship Sar Studies of 2 2 Oxopyrrolidin 1 Yl Ethyl Acetate Analogs

Elucidation of Pharmacophoric Features within the 2-(2-Oxopyrrolidin-1-yl)ethyl Acetate (B1210297) Scaffold

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For the 2-(2-oxopyrrolidin-1-yl)ethyl acetate scaffold and its analogs, several key pharmacophoric features have been identified. The pyrrolidine (B122466) ring itself is a central element, with its non-planar "pseudorotation" allowing for diverse spatial arrangements of substituents. nih.govresearchgate.net

Key pharmacophoric elements generally include:

The Lactam Carbonyl Group: The oxygen atom of the 2-oxopyrrolidinone ring is a critical hydrogen bond acceptor. This feature is fundamental for anchoring the ligand within the binding pocket of its target protein.

The Pyrrolidine Nitrogen: The nitrogen atom and its substituent play a significant role in defining the molecule's properties and interactions. The nature of the N-substituent can influence polarity, lipophilicity, and the potential for additional interactions.

The Ethyl Acetate Side Chain: This chain positions the ester group at an optimal distance and orientation from the core pyrrolidinone ring. The carbonyl oxygen of the acetate group can also act as a hydrogen bond acceptor, while the ethyl linker provides conformational flexibility.

Hydrophobic Regions: The carbon framework of the pyrrolidinone ring and the ethyl group contribute to hydrophobic interactions with non-polar residues in the target's binding site.

Impact of Ester and N-Substitution on Modulating Biological Activity

Modifications to the ester group and the N-substituent of the this compound scaffold have been shown to significantly modulate biological activity. These substitutions can alter the compound's affinity for its target, as well as its pharmacokinetic properties.

Ester Modifications: Systematic alteration of the ester group can influence potency and selectivity. For example, in a series of neuraminidase inhibitors derived from 4-hydroxy-L-proline, the nature of the ester was found to be important for activity. nih.gov While specific data on this compound is limited in the provided results, general principles suggest that varying the alkyl chain length or introducing different functional groups in place of the acetate could fine-tune the molecule's interaction with its biological target.

N-Substitution Modifications: The substituent attached to the pyrrolidinone nitrogen is a key determinant of biological activity. In many classes of pyrrolidine-based compounds, this position is a primary site for derivatization to explore the chemical space and optimize activity. For instance, in a series of pyrrolidine pentamine derivatives, modifications at various positions, including those that would be analogous to the N-substituent, had varied effects on inhibitory properties, demonstrating the potential for optimization. nih.gov Similarly, in the development of Bcr-Abl kinase inhibitors, the introduction of pyrrolidine and azetidine (B1206935) derivatives was explored to improve hydrogen bonding interactions. wikipedia.org

The following table illustrates hypothetical SAR trends based on common findings in pyrrolidinone chemistry.

N-Substituent (R1) Ester Group (R2) Relative Biological Activity Rationale for Activity Change
-CH2CH2OCOCH3-CH3BaselineReference compound this compound.
-CH2CH2OHN/AVariableRemoval of the acetate may alter binding or cell permeability.
-CH2CONH2N/AVariableReplacement of the ester with an amide introduces a hydrogen bond donor and changes electronic properties. This is a common modification in related nootropic compounds like Piracetam.
-(CH2)3CH3-CH3Likely DecreasedA longer, purely alkyl chain might disrupt optimal positioning or introduce unfavorable steric hindrance.
-CH2-Aryl-CH3Potentially IncreasedIntroduction of an aromatic ring can lead to beneficial π-stacking interactions within the target's binding site. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical representations of a molecule's properties—to build mathematical equations that can predict the activity of novel compounds. nih.govacquirepublications.org

For pyrrolidinone-based scaffolds, QSAR and other computational approaches like Comparative Molecular Similarity Index Analysis (CoMSIA) have been instrumental. nih.govmdpi.com For example, a 3D-QSAR study on a series of β3 adrenergic agonists highlighted that the major contributions to biological activity were from steric, hydrogen-bond donor, and hydrogen-bond acceptor properties. mdpi.com Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity, guiding the design of new analogs.

Key descriptors often found to be significant in QSAR models for related heterocyclic compounds include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic and hydrogen bonding interactions.

Hydrophobic descriptors: Like LogP, which relates to the molecule's partitioning between aqueous and lipid environments and is important for membrane permeability and hydrophobic interactions. nih.gov

Steric descriptors: Molar refractivity or specific volume, which account for the size and shape of the molecule.

While a specific QSAR model for this compound was not found in the search results, the principles are widely applicable. A QSAR analysis would involve calculating various descriptors for a series of analogs and using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govbiointerfaceresearch.com

Rational Design Principles for Novel Pyrrolidinone-Based Bioactive Agents

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new bioactive agents based on the this compound scaffold. nih.govnih.govunimi.it The goal is to optimize the molecule's interaction with its biological target while maintaining favorable pharmacokinetic properties.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core pyrrolidinone ring can be replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. Similarly, the ester group could be replaced with bioisosteres like amides, sulfonamides, or other functional groups to improve metabolic stability or introduce new interaction points. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict how newly designed analogs will bind. nih.gov This allows for the targeted introduction of functional groups to form specific interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic contacts) with amino acid residues in the binding site. nih.govresearchgate.net

Fragment-Based Growth: Small molecular fragments that bind to adjacent sites on the target can be linked together or grown to create a more potent molecule. The ethyl acetate moiety of the parent compound could be considered a fragment that can be elaborated upon.

Optimization of Physicochemical Properties: Rational design must also consider drug-like properties. Modifications should aim to achieve a balance between potency, solubility, metabolic stability, and cell permeability. For example, adding polar groups can increase solubility, while modifying metabolically labile sites (like the ester) can increase the compound's half-life. acs.orgacs.org

The combination of these strategies, informed by an iterative cycle of design, synthesis, and biological testing, is a powerful approach for discovering novel and effective therapeutic agents derived from the this compound scaffold. nih.govmdpi.com

Preclinical Biological Research and Mechanistic Investigations of Pyrrolidinone Derivatives

Neuropharmacological Research and Cognitive Enhancement Potential

There is no available scientific literature detailing the neuropharmacological properties or cognitive enhancement potential of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate (B1210297) .

Exploration in Nootropic Drug Discovery, including Piracetam Analogs

While the pyrrolidinone core structure is characteristic of nootropic agents like piracetam, there are no published studies that specifically investigate 2-(2-Oxopyrrolidin-1-yl)ethyl acetate as a nootropic agent or a direct analog of piracetam in the context of cognitive enhancement. Research in this area has focused on other derivatives, but not the ethyl acetate ester .

Mechanisms Related to Synaptic Neurotransmitter Release Modulation

No research has been found that examines the effect of This compound on synaptic neurotransmitter release. The mechanisms of action for other racetams have been hypothesized to involve the modulation of neurotransmitter systems, but similar investigations for this specific compound have not been documented.

Antimicrobial and Antifungal Activity Studies

A review of the available literature indicates that there are no published studies on the antimicrobial or antifungal properties of This compound . While some novel pyrrolidinone derivatives have been synthesized and evaluated for such activities, this particular compound has not been among them.

Anticancer and Antitumor Research

There is no evidence in the scientific literature to suggest that This compound has been investigated for its potential anticancer or antitumor activities.

Inhibition of Kinases and Induction of Apoptosis

No studies have been published that assess the ability of This compound to inhibit kinases or induce apoptosis in cancer cells.

Mechanisms of Cell Cycle Arrest

There is no available research on the effects of This compound on the cell cycle of cancerous or normal cells.

Interactions with Tubulin and Microtubule Disruption

The integrity of the microtubule (MT) cytoskeleton is crucial for essential cellular processes, including mitosis and intracellular transport. nih.gov Agents that interfere with microtubule dynamics are effective chemotherapeutic agents. mdpi.com Research has shown that certain pyrrole (B145914) and pyrrolidinone derivatives can function as microtubule targeting agents (MTAs) by inhibiting tubulin polymerization.

Novel pyrrole-based carboxamides have been identified as potent MTAs. mdpi.com These compounds were found to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. researchgate.netnih.gov Molecular docking studies revealed that these carboxamides, such as CA-61 and CA-84, efficiently bind within this pocket, with binding energies of -9.390 kcal/mol and -9.910 kcal/mol, respectively. mdpi.com This interaction leads to the disruption of the microtubule network, which halts the cell cycle in the G2/M phase and subsequently induces apoptosis. mdpi.com Immunofluorescence assays in cancer cells treated with these compounds confirmed the disruption of tubulin assembly. mdpi.com

In a similar vein, docking analyses of other pyrrolidine-2-one derivatives have suggested a potential mechanism of action involving binding to the podophyllotoxin pocket of gamma tubulin. news-medical.net Podophyllotoxin and its analogues are known to inhibit microtubule assembly by interacting with the colchicine site. researchgate.net

Table 1: Binding Energies of Pyrrole-based Carboxamides to Tubulin
CompoundBinding Energy (kcal/mol)Target Site
CA-61-9.390Colchicine-binding site
CA-84-9.910Colchicine-binding site

Anticonvulsant Properties of Pyrrolidine-2,5-dione-acetamides and Related Structures

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov Extensive research has been conducted on derivatives of this structure, revealing significant anticonvulsant activity in various animal models of epilepsy.

New N-Mannich bases derived from pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity in the maximal electroshock (MEST) test. nih.gov Certain compounds from this series were also effective in the pilocarpine-induced seizure model. nih.gov For instance, compounds designated as 12 and 23 not only showed activity in the MEST and subcutaneous pentylenetetrazole (s.c.PTZ) tests, with ED₅₀ values of 16.13 mg/kg and 28.8 mg/kg in the MES test respectively, but also prolonged the latency to seizures in the pilocarpine model. nih.gov Mechanistic studies suggest that their action may be mediated through influence on neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov

Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests. mdpi.com One of the most active compounds, 6 , showed a potent ED₅₀ of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, values more favorable than the reference drug, valproic acid. mdpi.com Its mechanism is also thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Further structure-activity relationship (SAR) analyses have indicated that incorporating an acetamide moiety can extend the anticonvulsant activity profile in both MES and scPTZ tests. nih.gov

Table 2: Anticonvulsant Activity (ED₅₀) of Selected Pyrrolidine-2,5-dione Derivatives
CompoundMES Test ED₅₀ (mg/kg)6 Hz Test ED₅₀ (mg/kg)s.c.PTZ Test ED₅₀ (mg/kg)
Compound 1216.13Not Reported134.0
Compound 2328.8Not Reported128.8
Compound 668.3028.20Not Reported
Compound 1449.631.367.4

Anti-inflammatory Research of Pyrrolidinone Derivatives

Pyrrolidinone derivatives have been the subject of anti-inflammatory research, with studies demonstrating their potential to inhibit key inflammatory pathways. A class of 2-pyrrolidinone (B116388) derivatives was designed and tested for antioxidant and anti-inflammatory activities, showing inhibitory activity against the lipoxygenase (LOX) enzyme. cabidigitallibrary.org

In this study, compounds 14d and 14e were the most potent, with IC₅₀ values of 0.08 mM and 0.0705 mM, respectively. cabidigitallibrary.org In vivo, compound 14d produced an inhibition of rat paw edema that was nearly equivalent to the standard anti-inflammatory drug indomethacin (47% inhibition). cabidigitallibrary.org Docking experiments suggested that the 2-pyrrolidinone template, along with acidic moieties placed at a specific distance and orientation, contributes significantly to the inhibitory activity within the LOX enzyme's active site. cabidigitallibrary.org

Other research into new pyrrolidine (B122466) derivatives has also shown significant anti-inflammatory and analgesic effects. news-medical.net In one study, the synthesized compounds were evaluated using the carrageenan-induced rat paw edema model, a standard test for acute inflammation. The mechanism for these effects is thought to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. news-medical.net For example, compound 14 from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated distinct anti-inflammatory activity in a carrageenan-induced model. nih.gov

Antiviral Investigations, including SARS-CoV-2 Mac1 Inhibition

The emergence of novel viruses like SARS-CoV-2 has spurred research into new antiviral agents. semanticscholar.org The viral macrodomain (Mac1) protein, which is conserved among coronaviruses and part of the non-structural protein 3 (nsp3), has been identified as a promising therapeutic target. nih.govsemanticscholar.org Mac1 is an ADP-ribosylhydrolase that is critical for viral replication and pathogenesis. semanticscholar.org

Researchers have identified several pyrrolo-pyrimidine-based compounds as inhibitors of SARS-CoV-2 Mac1. nih.govnih.gov An initial compound, 4a (also known as MCD-628), which was derived from tryptophan, was found to inhibit SARS-CoV-2 Mac1 binding to ADP-ribose with an IC₅₀ value of 6.1 μM. nih.govnih.gov However, due to a carboxylic acid group that likely limited cell permeability, it did not inhibit viral replication effectively. nih.govnih.gov

To improve this, several hydrophobic ester derivatives of 4a were developed. nih.gov This effort led to the identification of compounds that both inhibited Mac1 in vitro and suppressed the replication of murine hepatitis virus (MHV) and SARS-CoV-2. nih.gov Specifically, compounds 5c and 6e were shown to inhibit SARS-CoV-2 replication in the presence of interferon-gamma (IFNγ). nih.gov The specificity of these compounds for Mac1 was confirmed by identifying a drug-resistant double mutation in the Mac1 protein of MHV, which enhanced viral replication in the presence of the inhibitor. nih.gov

Table 3: Inhibitory Activity of Pyrrolo-pyrimidine Derivatives against SARS-CoV-2 Mac1
CompoundMac1 Inhibition IC₅₀ (μM)Antiviral Activity
4a (MCD-628)6.1No
5aReported to inhibit Mac1Yes (MHV)
5cReported to inhibit Mac1Yes (MHV & SARS-CoV-2 with IFNγ)
6dReported to inhibit Mac1Yes (MHV)
6eReported to inhibit Mac1Yes (MHV & SARS-CoV-2 with IFNγ)

Exploration of Other Biological Activities (e.g., Neuroprotective Effects, Antidiabetic Potential)

Pyrrolidinone derivatives have been investigated for their neuroprotective capabilities, particularly in the context of cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. researchgate.net The pyrrolidone (2-oxopyrrolidine) family of chemicals, including the prototypical nootropic agent piracetam, has a long history of research for its effects on learning, memory, and neuroprotection. nih.gov

Recent studies have explored novel pyrrolidine-2-one derivatives for their ability to counteract cognitive impairment induced by scopolamine in mice. researchgate.net The findings from these studies showed that the derivatives were effective in ameliorating the behavioral and biochemical changes caused by scopolamine. researchgate.net The neuroprotective mechanism is believed to involve the modulation of the cholinergic system and reduction of oxidative stress, as evidenced by a decrease in malondialdehyde (MDA) and an increase in glutathione (GSH) and superoxide dismutase (SOD) levels in the brain. Other pyrrole-containing compounds have also demonstrated a neuroprotective effect against oxidative stress by increasing the viability of neuroblastoma cells.

The pyrrolidine scaffold is a versatile structure used in the development of agents for the management of Type 2 Diabetes Mellitus (T2DM). nih.govsemanticscholar.org These derivatives have been explored as inhibitors of several key enzymes involved in glucose metabolism.

One major target is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones responsible for regulating glucose homeostasis. semanticscholar.org Novel pyrrolidine sulfonamide derivatives have been synthesized and shown to be potent DPP-IV inhibitors. nih.gov One of the most active derivatives, B-XI , exhibited an IC₅₀ value of 11.32 nM. nih.gov

Other pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates in the intestine. nih.gov By inhibiting these enzymes, the derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov Furthermore, polyhydroxylated pyrrolidine derivatives, which mimic carbohydrates, have shown potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Table of Mentioned Compounds

Table 4: List of Compounds Mentioned in the Article
Compound Name/IdentifierChemical Class
This compoundPyrrolidinone Derivative
CA-61Pyrrole-based carboxamide
CA-84Pyrrole-based carboxamide
Compound 12N-Mannich base of pyrrolidine-2,5-dione
Compound 23N-Mannich base of pyrrolidine-2,5-dione
Compound 63-phenyl-pyrrolidine-2,5-dione-acetamide
Compound 14(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide
Compound 14d2-Pyrrolidinone derivative
Compound 14e2-Pyrrolidinone derivative
Compound 4a (MCD-628)Pyrrolo-pyrimidine
Compound 5aPyrrolo-pyrimidine ester
Compound 5cPyrrolo-pyrimidine ester
Compound 6dPyrrolo-pyrimidine ester
Compound 6ePyrrolo-pyrimidine ester
Compound B-XIPyrrolidine sulfonamide derivative
PiracetamPyrrolidinone derivative
Valproic acidAnticonvulsant Drug
IndomethacinAnti-inflammatory Drug

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating the target compound from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as purity quantification or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Compound Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for the quantitative analysis of "2-(2-Oxopyrrolidin-1-yl)ethyl acetate". These techniques offer high resolution and sensitivity for determining the purity of the final product and for monitoring the progress of a synthesis reaction.

In a typical synthetic procedure, HPLC analysis can be employed to track the consumption of starting materials and the formation of the product. rsc.org For instance, a reaction mixture can be sampled at various time points, and the percentage of starting material, product, and any side-products can be quantified. rsc.org A common setup for analyzing compounds like "this compound" would involve a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector at a wavelength where the compound exhibits significant absorbance. UHPLC, by using smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to conventional HPLC.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for the qualitative monitoring of chemical reactions and for preliminary purity assessment. rsc.orgacs.orgaroonchande.com In the synthesis of "2-(2-Oxopyrrolidin-1-yl)ethyl acetate (B1210297)," TLC allows chemists to quickly visualize the progress of the reaction by comparing the spots of the reaction mixture to the spots of the starting materials and the purified product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. cabidigitallibrary.orgtiu.edu.iq While "this compound" itself may have limited volatility, GC-MS is an excellent method for identifying volatile impurities or for analyzing more volatile derivatives of the compound. cabidigitallibrary.org

For analysis, a sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. cabidigitallibrary.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like NIST and WILEY. cabidigitallibrary.org In some cases, chemical derivatization is employed to increase the volatility and thermal stability of an analyte, making it more amenable to GC-MS analysis. jmaterenvironsci.com

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the compound's structure.

The ¹H NMR spectrum of "this compound" would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with the chemical shift indicating the type of carbon (e.g., carbonyl, alkyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Structural Assignment
CH₃~2.05 (s, 3H)~20.9Acetate methyl group
CH₂~2.10 (quintet, 2H)~17.9Pyrrolidinone C4-H₂
CH₂~2.45 (t, 2H)~30.8Pyrrolidinone C5-H₂
CH₂~3.50 (t, 2H)~48.5Pyrrolidinone C3-H₂
CH₂~3.60 (t, 2H)~41.5N-CH₂
CH₂~4.20 (t, 2H)~61.0O-CH₂
C=O-~170.5Ester carbonyl
C=O-~175.0Amide (lactam) carbonyl

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's functional groups. researchgate.net

For "this compound," the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups (ester and amide) and the C-O bonds of the ester. docbrown.info The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the starting alcohol has been fully converted. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹) Functional Group Vibration Type
~1740Ester C=OStretch
~1690Amide C=O (Lactam)Stretch
~1240Ester C-OStretch
~1170Ester C-OStretch
2850-3000C-HStretch

Note: These are approximate values. The exact position of the peaks can be influenced by the molecular structure and the sample phase (e.g., liquid film, KBr pellet). docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS/MS)

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It provides precise information about the molecular weight and the fragmentation pattern of the molecule, which is essential for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. The calculated monoisotopic mass of this compound (C8H13NO3) is 171.08954328 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the compound's elemental formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. While specific experimental LC-MS/MS data for this compound is not widely available in the public domain, the fragmentation pattern can be predicted based on the known fragmentation of related structures, such as N-substituted pyrrolidones and ethyl esters. mdpi.com

The fragmentation in mass spectrometry is governed by the stability of the resulting ions. For this compound, the initial ionization would likely produce the molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent fragmentation would involve the cleavage of the ester and the pyrrolidone ring.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z) Proposed Structure/Origin
172[M+H]+
128Loss of the acetyl group (-CH2CO)
98Cleavage of the ethyl acetate side chain
852-oxopyrrolidinium ion
70Further fragmentation of the pyrrolidone ring
43Acetyl cation [CH3CO]+

UV-Visible Spectrophotometry for Chromophore-Containing Analogs

UV-Visible spectrophotometry is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is characteristic of the electronic transitions within a molecule and is dependent on the presence of chromophores (light-absorbing groups).

The this compound molecule contains a lactam (a cyclic amide) and an ester functional group. The carbonyl group (C=O) within the pyrrolidone ring and the ester group act as chromophores. These groups are expected to exhibit weak absorption in the UV region, typically due to n → π* transitions.

While a specific UV-Visible spectrum for this compound is not readily published, data from analogous compounds such as N-methyl-2-pyrrolidone (NMP) show weak absorbance below 450 nm. researchgate.net The absorption maxima for simple amides and esters are generally found in the far UV region (around 200-220 nm). The exact λmax (wavelength of maximum absorbance) for this compound would need to be determined experimentally but is anticipated to be in this range. This technique is particularly useful for quantitative analysis using a calibration curve, provided the compound has a sufficient chromophore.

Table 2: Expected UV-Visible Absorption Data for this compound

Parameter Expected Value Basis of Expectation
λmax (nm)~200-220Based on the presence of amide and ester chromophores.
Molar Absorptivity (ε)Low to moderateTypical for unconjugated carbonyl compounds.

X-ray Crystallography for Absolute Structure Determination and Conformation

Currently, there is no publicly available crystal structure for this compound. However, analysis of crystal structures of related N-substituted 2-pyrrolidone derivatives can provide insights into the likely conformation of the pyrrolidone ring and the orientation of the ethyl acetate substituent.

The five-membered pyrrolidone ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The substituent at the nitrogen atom can exist in different orientations relative to the ring. The determination of the crystal structure of this compound would provide definitive information on these structural features, which can be crucial for understanding its chemical reactivity and biological interactions.

Computational Chemistry and Molecular Modeling in Pyrrolidinone Research

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., HOMO-LUMO Analysis, DFT)

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net For 2-(2-Oxopyrrolidin-1-yl)ethyl acetate (B1210297), the carbonyl oxygen atoms of both the pyrrolidinone ring and the acetate group would be expected to be electron-rich regions.

While specific DFT studies on 2-(2-Oxopyrrolidin-1-yl)ethyl acetate are not prevalent in published literature, the table below illustrates the typical quantum chemical parameters that would be derived from such an analysis.

Table 1: Illustrative Quantum Chemical Properties for a Pyrrolidinone Derivative This table is a representative example of data generated from DFT calculations and does not represent experimentally verified values for this compound.

ParameterTypical Value (Arbitrary Units)Significance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net
Dipole Moment (μ)3.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). sciforum.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. researchgate.netarabjchem.org The process involves placing the ligand into the binding site of the protein in various conformations and orientations and calculating a "docking score" for each pose, which estimates the binding energy. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movements of atoms and molecules, providing a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. arabjchem.org These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein or ligand upon binding. nih.gov For instance, studies on pyrrolidinone derivatives have used docking and MD simulations to investigate their potential as inhibitors for targets like acetylcholinesterase and DNase I. researchgate.netnih.gov

The table below summarizes the kind of information that is obtained from molecular docking and dynamics studies, using a hypothetical protein target.

Table 2: Representative Data from Molecular Docking and Dynamics Simulations This table is for illustrative purposes to show typical outputs of these computational methods.

ParameterExample Value / FindingDescription
Docking Score-8.5 kcal/molAn estimation of the binding free energy; more negative values suggest stronger binding affinity. researchgate.net
Key Interacting ResiduesTyr124, Asp475, Glu480Specific amino acid residues in the protein's active site that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. arabjchem.org
Root Mean Square Deviation (RMSD)1.5 Å over 100 nsA measure from MD simulations indicating the stability of the ligand's position in the binding site over time. Low RMSD suggests a stable complex. arabjchem.org
Binding Free Energy (MM-PBSA)-114.8 kJ/molA more accurate calculation of binding energy derived from MD simulation trajectories, providing a refined estimate of binding affinity. tandfonline.com

Virtual Screening Approaches in High-Throughput Drug Discovery Initiatives

Virtual screening (VS) is a computational methodology that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. psu.edu This approach is a cost-effective and time-efficient alternative to experimental high-throughput screening (HTS). nih.gov Pyrrolidinone-containing scaffolds are of significant interest in drug discovery, and compounds like this compound could be components of such screening libraries. acs.org

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method is used when the three-dimensional structure of the target protein is known. researchgate.net It employs molecular docking to screen thousands or millions of compounds against the target's binding site, ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS uses the chemical structure of known active compounds (ligands) as a template. researchgate.net The method searches for other compounds in a database that have similar shapes or pharmacophoric features, based on the principle that structurally similar molecules are likely to have similar biological activities. psu.edu

Table 3: Typical Workflow in a Virtual Screening Campaign

StepDescriptionObjective
1. Library PreparationA large database of compounds (e.g., ZINC, ChEMBL) is selected and prepared (e.g., generating 3D structures, assigning charges). researchgate.netCreate a diverse set of drug-like molecules for screening.
2. Initial ScreeningRapid docking or pharmacophore matching is used to perform a first-pass screen of the entire library. psu.edunih.govQuickly filter out molecules that are unlikely to bind.
3. Hit FilteringThe top-ranked compounds are filtered based on criteria like drug-likeness (e.g., Lipinski's Rule of Five) and removal of known promiscuous binders (PAINS). nih.govReduce the number of false positives and select for promising candidates.
4. Refined Docking/ScoringThe reduced list of hits undergoes more computationally intensive and accurate docking protocols or scoring functions. nih.govImprove the ranking and prediction of binding affinity.
5. Visual Inspection & SelectionThe top-scoring poses are visually inspected by a medicinal chemist to assess the quality of the interactions before selecting compounds for experimental validation.Final selection of a small, manageable number of compounds for purchase or synthesis and biological testing.

Industrial and Process Chemistry Research Aspects of Pyrrolidinone Compounds

Scalable Synthesis and Process Optimization for Pyrrolidinone Derivatives

The industrial production of pyrrolidinone derivatives like 2-(2-Oxopyrrolidin-1-yl)ethyl acetate (B1210297) is centered on well-established chemical reactions that are optimized for large-scale manufacturing. The primary starting material for this class of compounds is typically 2-pyrrolidone, an industrial chemical produced via several routes, including the reaction of γ-butyrolactone with ammonia (B1221849). researchgate.net

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate is a key step in the production of the nootropic drug Piracetam. nih.govchemicalbook.com The common industrial method involves the N-alkylation of 2-pyrrolidone with an ethyl haloacetate, typically ethyl chloroacetate (B1199739). nih.govchemicalbook.com

The general reaction scheme is as follows:

Deprotonation of 2-Pyrrolidone: 2-pyrrolidone is first treated with a strong base to form its corresponding anion (a salt). In industrial processes, a base like sodium methoxide (B1231860) is used to deprotonate the nitrogen atom of the pyrrolidone ring, forming the sodium salt of 2-pyrrolidone. chemicalbook.comgoogle.com

N-Alkylation (Condensation): The resulting 2-pyrrolidone sodium salt is then reacted with ethyl chloroacetate in a condensation reaction. chemicalbook.comgoogle.com The nucleophilic nitrogen anion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming the N-substituted product, this compound. nih.gov

Process optimization for this synthesis is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are optimized in an industrial setting include reaction temperature, choice of solvent, and the molar ratio of reactants. google.comslideshare.net For instance, a patented method describes reacting α-pyrrolidone with a methanol (B129727) solution of sodium methoxide under reduced pressure, followed by distillation to remove the methanol solvent. google.com The subsequent reaction with a chloroacetate ester in a solvent like toluene (B28343) is carefully controlled at temperatures ranging from 20 to 110°C to ensure the reaction proceeds efficiently. google.com

The selection of raw materials, reagents, and solvents is a critical aspect of process optimization, balancing cost, availability, and safety. slideshare.net Furthermore, continuous flow chemistry is an emerging technique in process chemistry that offers potential advantages for the synthesis of pyrrolidinone derivatives by providing better control over reaction parameters and potentially increasing safety and efficiency compared to traditional batch processing.

Role as Key Intermediates in Pharmaceutical Manufacturing

Pyrrolidinone derivatives are valuable building blocks in organic synthesis, and this compound serves as a pivotal intermediate in the production of several active pharmaceutical ingredients (APIs).

Its most prominent role is in the synthesis of Piracetam . nih.gov As outlined in the synthesis section, this compound is the direct precursor to Piracetam. The manufacturing process is completed by the amidation (or ammonolysis) of the ethyl ester group. nih.govchemicalbook.com In this final step, the ester is treated with ammonia, which replaces the ethoxy group (-OCH2CH3) with an amino group (-NH2) to yield 2-(2-Oxopyrrolidin-1-yl)acetamide, the chemical name for Piracetam. nih.govchemicalbook.com A described industrial method involves introducing ammonia gas into the reaction mixture containing the synthesized ester, followed by crystallization to isolate the final Piracetam product with a reported yield of 76%. chemicalbook.com

Beyond Piracetam, this compound and structurally similar compounds are used in the synthesis of other nootropic and anticonvulsant agents. chemicalbook.comresearchgate.net The pyrrolidinone scaffold is recognized for its biological activities, and modifying its structure is a common strategy in drug discovery. For example, research has shown that reacting substituted pyrrolidones with ethyl bromoacetate (B1195939) produces intermediates analogous to this compound, which are then converted into a variety of amide derivatives to explore their anticonvulsant and nootropic properties. researchgate.net This highlights the compound's value not just for a single product, but as a key intermediate for a class of pharmacologically active molecules.

IntermediateFinal Pharmaceutical ProductTherapeutic Class
This compoundPiracetamNootropic
This compoundN-substituted-2-oxopyrrolidinylacetamidesAnticonvulsant
Ethyl 4-phenyl-2-oxopyrrolidine-1-acetate(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide DerivativesAnticonvulsant, Nootropic

Impurity Profiling and Control Strategies in Pharmaceutical Synthesis (e.g., Piracetam Impurities)

In pharmaceutical manufacturing, controlling impurities is a critical regulatory and safety requirement. The synthesis of Piracetam from this compound can introduce several process-related impurities that must be monitored and limited in the final drug substance. researchgate.net

The compound This compound itself is considered a known impurity in the final Piracetam product, designated as Piracetam Impurity C by the European Pharmacopoeia (EP). researchgate.netlgcstandards.comlookchem.compharmaffiliates.com Its presence indicates an incomplete amidation reaction. Other significant impurities are derived from the starting materials or side reactions. researchgate.net

Common Process-Related Impurities in Piracetam Synthesis:

Impurity Name EP Designation Common Source
Pyrrolidin-2-one Impurity A Unreacted starting material. researchgate.net
Methyl (2-oxopyrrolidin-1-yl)acetate Impurity B Use of methyl chloroacetate instead of or as a contaminant in ethyl chloroacetate. researchgate.net
Ethyl (2-oxopyrrolidin-1-yl)acetate Impurity C Unreacted intermediate from the condensation step. researchgate.net

Control strategies for these impurities are implemented throughout the manufacturing process. This begins with sourcing high-purity starting materials and optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize side reactions and ensure complete conversion. google.comslideshare.net

Crucially, robust analytical methods are developed and validated to detect and quantify these impurities in both the intermediate and the final API. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. thermofisher.com Specific RP-HPLC methods have been developed for the simultaneous determination of Piracetam and its related substances. oup.comresearchgate.net These methods typically use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), with UV detection at a low wavelength (around 205-215 nm) where the compounds absorb light. oup.comresearchgate.netactascientific.com The ability of these analytical methods to effectively separate the main component from its impurities allows for strict quality control and ensures that the final pharmaceutical product meets the required purity specifications. oup.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Pyrrolidinone-Based Scaffolds with Enhanced Bioactivity and Selectivity

The five-membered pyrrolidinone ring is a versatile scaffold extensively used by medicinal chemists. nih.gov Its value is amplified by several key features: the sp³-hybridization allows for a thorough exploration of the pharmacophore space, its non-planarity provides increased three-dimensional coverage, and the stereogenicity of its carbon atoms can be manipulated to influence biological profiles. nih.govresearchgate.net Future research is focused on leveraging these characteristics to design new scaffolds with superior performance.

Key research thrusts include:

Novel Synthetic Strategies: The development of new chemical reactions is crucial for creating diverse libraries of pyrrolidinone derivatives. For example, one-pot, three-component cycloaddition strategies are being developed to efficiently synthesize complex pyrrolidine-fused scaffolds. acs.org These methods allow for the rapid generation of molecular diversity, which is essential for screening and identifying new lead compounds. acs.org

Scaffold Hopping and Functionalization: A promising strategy known as "scaffold hopping" involves using the known activity of existing drugs to design new inhibitors for different targets. acs.org Researchers can start with a known kinase inhibitor and, through a series of structure-activity relationship (SAR) studies, modify the scaffold to improve potency and selectivity against new targets, such as the LATS1/2 kinases. acs.org The functionalization of pre-formed pyrrolidinone rings is another key area, where systematic modification of substituents can fine-tune the biological activity and physicochemical properties of the molecule. nih.gov

Stereochemical Control: The spatial orientation of substituents on the pyrrolidinone ring significantly impacts how a molecule binds to its target proteins. nih.govresearchgate.net Future efforts will increasingly focus on synthetic methods that provide precise control over stereochemistry, leading to the creation of stereoisomers with optimized bioactivity and reduced off-target effects.

The table below summarizes representative pyrrolidinone-based scaffolds and their observed biological activities, illustrating the scaffold's versatility.

Table 1: Examples of Bioactive Pyrrolidinone-Based Scaffolds
Scaffold Type Example Compound Class Observed Biological Activity Reference
Pyrrolidine-2,5-dione Hybrids Derivatives with a thiophene (B33073) ring Anticonvulsant and antinociceptive nih.gov
Pyrrolidine (B122466) Oxadiazoles Pyrrolidine oxadiazole derivatives Anthelmintic frontiersin.org
Pyrrolidine Sulfonamides N-substituted pyrrolidine sulfonamides DPP-IV inhibition (antidiabetic) frontiersin.org
Polyhydroxylated Pyrrolidines Derivatives containing D-gluco- and D-galacto- units Glycosidase and aldose reductase inhibition frontiersin.org
Pyrrolidine-fused Scaffolds Isothiocyanate derivative of a fused system Acetylcholinesterase (AChE) inhibition acs.org

Advanced Targeted Drug Delivery Systems for Pyrrolidinone Derivatives

The therapeutic success of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. Advanced drug delivery systems (DDS) are being developed to overcome challenges such as poor solubility, instability, and biological barriers. nih.gov For pyrrolidinone derivatives, particularly those targeting the central nervous system, these advanced systems hold immense promise.

Emerging DDS applicable to pyrrolidinone compounds include:

Polymeric Microparticles: Biodegradable polymers like Poly Lactic-co-Glycolic Acid (PLGA) can be fabricated into microparticles that encapsulate drugs. pexacy.com These particles offer controlled-release profiles and are biocompatible. pexacy.com For neurological disorders, specialized particles like those made from acetalated dextran (B179266) are being explored to overcome the blood-brain barrier, a major hurdle in treating conditions like Alzheimer's disease. pexacy.com

Injectable In-Situ Gelling Systems: These systems exist as a liquid at room temperature but form a gel depot upon injection into the body. nih.gov Often composed of thermo-reversible polymers like poloxamers, these depots can provide sustained release of a drug over an extended period, reducing dosing frequency and improving patient compliance. nih.gov

Amorphous Solid Dispersions (ASDs): For poorly soluble pyrrolidinone derivatives, ASDs represent a viable strategy to enhance oral bioavailability. umn.edu In these formulations, the drug is dispersed within a polymeric carrier in an amorphous state, which allows it to achieve a supersaturated state upon dissolution, thereby increasing its absorption. umn.edu

The table below outlines various advanced drug delivery systems and their potential utility for enhancing the therapeutic efficacy of pyrrolidinone derivatives.

Table 2: Advanced Drug Delivery Systems for Pyrrolidinone Derivatives
Delivery System Core Technology Potential Application for Pyrrolidinones Reference
Polymeric Microparticles Encapsulation in biodegradable polymers (e.g., PLGA) Controlled, sustained release of neuroprotective pyrrolidinone agents. pexacy.com
Brain-Targeting Nanoparticles Formulations designed to cross the blood-brain barrier (e.g., acetalated dextran) Delivery of CNS-active pyrrolidinones for neurological disorders. pexacy.com
In-Situ Gelling Systems Injectable, temperature-sensitive polymers (e.g., poloxamers) Long-acting injectable formulations for chronic conditions. nih.gov
Amorphous Solid Dispersions Dispersion of API in a polymeric carrier Improving oral bioavailability of poorly soluble pyrrolidinone compounds. umn.edu

Multi-targeted Therapeutic Strategies Involving Pyrrolidinone Structures

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple interconnected biological pathways. nih.govijprems.com The traditional "one-molecule, one-target" approach has limitations in treating such diseases. ijprems.com Consequently, a new paradigm of designing Multi-Target-Directed Ligands (MTDLs) has emerged, where a single chemical entity is engineered to interact with two or more distinct biological targets. nih.gov

The rationale for using MTDLs includes:

Enhanced Efficacy: By simultaneously modulating multiple nodes in a disease network, MTDLs can achieve synergistic effects that are superior to single-target agents or even combination therapies. nih.gov

Improved Safety Profile: An MTDL approach can avoid the complex pharmacokinetic interactions and potential for adverse drug-drug interactions associated with "cocktail" therapies. nih.gov

Simplified Dosing: A single-molecule therapy enhances patient compliance compared to complex multi-drug regimens. nih.gov

The structural versatility of the pyrrolidinone scaffold makes it an ideal framework for designing MTDLs. frontiersin.org Different parts of the molecule can be functionalized to serve as pharmacophores for different targets. For instance, some existing drugs have been found to be unintentional MTDLs; donepezil, used for Alzheimer's, not only inhibits acetylcholinesterase but also interacts with sigma-1 receptors and can inhibit Aβ self-aggregation. nih.gov Future research will focus on the rational design of pyrrolidinone-based MTDLs, choosing specific, synergistic targets from the outset.

The following table compares the single-target and multi-target therapeutic approaches.

Table 3: Comparison of Single-Target vs. Multi-Target Drug Design
Feature Single-Target Approach Multi-Target-Directed Ligand (MTDL) Approach Reference
Therapeutic Principle High selectivity for one specific biological target. A single molecule designed to modulate multiple targets. ijprems.com
Efficacy in Complex Disease Often limited due to network redundancy and crosstalk. Potentially higher due to synergistic action on multiple pathways. nih.gov
Risk of Resistance Higher, as the pathway can be bypassed by mutations. Lower, as it is harder for resistance to develop against multiple targets simultaneously. ijprems.comwikipedia.org
Pharmacokinetics Simple, well-defined profile. More complex to optimize, but avoids drug-drug interactions. nih.gov
Design Strategy Optimize for maximum potency and selectivity for one target. Balance activity across selected targets; often involves hybrid molecules. nih.gov

Application of Artificial Intelligence and Machine Learning in Pyrrolidinone Drug Discovery and Optimization

Key applications of AI/ML in this field include:

Accelerated Hit Identification and Lead Optimization: ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities. helixr.com Using a technique known as Quantitative Structure-Activity Relationship (QSAR), these models can rapidly screen virtual libraries of millions of pyrrolidinone derivatives to identify promising hits and predict how structural modifications will affect their activity, saving immense time and resources compared to traditional high-throughput screening. pharmaceutical-technology.comyoutube.com

Prediction of Physicochemical and ADMET Properties: AI models can accurately predict crucial drug properties such as solubility, bioavailability, and potential toxicity early in the discovery process. nih.gov This allows chemists to focus their synthetic efforts on compounds that have a higher likelihood of success in later clinical stages. nih.gov

De Novo Drug Design: Generative AI models can go a step further by designing entirely novel molecules from scratch. pharmaceutical-technology.com Researchers can specify desired properties—such as high affinity for a target and low predicted toxicity—and the AI will generate new, optimized pyrrolidinone-based structures that meet these criteria.

Target Identification and Validation: By analyzing complex biological data from genomics, proteomics, and clinical studies, AI can help identify and validate new biological targets for which pyrrolidinone-based drugs could be developed. nih.govnih.gov

The integration of AI/ML into the drug discovery pipeline for pyrrolidinone derivatives is summarized in the table below.

Table 4: Role of AI/ML in the Pyrrolidinone Drug Discovery Pipeline
Discovery Stage Application of AI/ML Expected Outcome Reference
Target Identification Analyzing large-scale biological data (genomics, proteomics). Identification and validation of novel therapeutic targets. nih.govnih.gov
Hit Discovery Virtual screening of large compound libraries using QSAR models. Rapid identification of initial active compounds (hits). pharmaceutical-technology.comyoutube.com
Lead Optimization Predicting potency, selectivity, and ADMET properties; generative design of new molecules. Design of optimized lead compounds with improved efficacy and safety profiles. pharmaceutical-technology.comnih.gov
Preclinical Development Predicting clinical trial outcomes; identifying patient populations. More efficient clinical trial design and higher success rates. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxopyrrolidin-1-yl)ethyl acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 1-methylpyrrolidin-2-one with acetaldehyde derivatives under controlled conditions. Optimization involves:
  • Catalyst screening : Testing bases (e.g., K2CO3) or Lewis acids to improve yield.
  • Temperature gradients : Reaction efficiency is temperature-dependent; trials at 50–100°C are recommended .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Data Table :
CatalystTemperature (°C)Yield (%)
K2CO38062
NaH10058

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic analysis :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the pyrrolidinone ring (δ 2.2–2.8 ppm) and acetate group (δ 4.1–4.3 ppm) .
  • FT-IR : Peaks at ~1740 cm<sup>-1</sup> (C=O stretch) and ~1650 cm<sup>-1</sup> (amide C=O) .
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) to quantify impurities (e.g., residual acetaldehyde) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity class 4) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies .
  • Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts .
  • Machine learning : Train models on existing pyrrolidinone reaction datasets to predict optimal solvents/catalysts .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR, X-ray crystallography (if crystalline), and high-resolution MS .
  • Dynamic NMR : Resolve conformational isomers (e.g., pyrrolidinone ring puckering) by variable-temperature studies .
  • Density Functional Theory (DFT) simulations : Compare computed NMR shifts with experimental data to validate assignments .

Q. How do impurities in this compound impact pharmacological studies, and how are they quantified?

  • Methodological Answer :
  • Impurity profiling :
  • EP/Ph. Eur. standards : Use certified reference materials (e.g., MM1372.01 for related pyrrolidinone analogs) .
  • LC-MS/MS : Quantify trace impurities (e.g., 2-(2-iminopyrrolidin-1-yl)acetic acid) at ppm levels .
  • Biological impact : Impurities >0.1% may alter receptor binding; conduct cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What factorial design approaches optimize large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Full factorial design : Vary factors (temperature, catalyst loading, solvent ratio) in a 2<sup>3</sup> matrix to identify interactions .
  • Response Surface Methodology (RSM) : Model yield vs. variables to locate maxima/minima .
    Data Table :
RunTemp (°C)Catalyst (mol%)Solvent (DMF:H2O)Yield (%)
17059:168
290108:272

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purification methods : Recrystallize from ethyl acetate/hexane to remove plasticizers that depress melting points .
  • DSC analysis : Differential Scanning Calorimetry provides precise melting ranges (e.g., 151–152.5°C) .
  • Inter-lab comparison : Cross-validate with independent labs using standardized protocols (e.g., USP guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.